4-(3-Isocyanopropyl)morpholine

Description

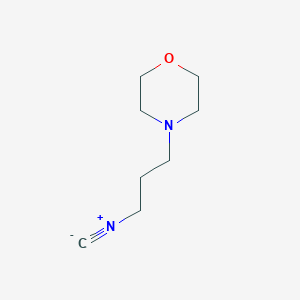

Structure

3D Structure

Properties

IUPAC Name |

4-(3-isocyanopropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-9-3-2-4-10-5-7-11-8-6-10/h2-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLZMQZYYSFNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377750 | |

| Record name | 4-(3-isocyanopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32835-58-8 | |

| Record name | 4-(3-isocyanopropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Isocyanopropyl Morpholine

General Synthetic Strategies for Isocyanides

Isocyanides, or isonitriles, are a class of organic compounds featuring the -N≡C functional group. Their synthesis has been a subject of extensive research due to their unique reactivity, serving as versatile building blocks in multicomponent reactions like the Ugi and Passerini reactions. rsc.orgmdpi.com The synthesis of a wide array of isocyanides is often challenging, which has historically limited their application to a few commercially available examples. rsc.orgrug.nl

Overview of Dehydration Methods from Formamides

The most prevalent and reliable method for synthesizing isocyanides is the dehydration of N-substituted formamides. rsc.orgrsc.org This two-step procedure, pioneered by Ugi, first involves the formylation of a primary amine, followed by a dehydration step. rsc.org This approach accounts for the vast majority of isocyanide syntheses performed today. rsc.org

A variety of dehydrating agents can be employed for this transformation, each with its own advantages and limitations.

Phosphorus Oxychloride (POCl₃): This is a commonly used and effective reagent for dehydrating formamides, typically in the presence of a base like triethylamine (B128534) or pyridine. rsc.orgbeilstein-journals.org The reaction conditions are generally mild, and it is suitable for a wide range of structural motifs. mdpi.comrsc.org

Phosgene (B1210022) and its Derivatives (Diphosgene, Triphosgene): While effective, the high toxicity of phosgene gas raises significant safety concerns and necessitates special handling equipment. rsc.orgrsc.org

Tosyl Chloride (p-TsCl): In combination with a base, tosyl chloride has proven to be a valuable and less toxic alternative to phosphorus-based reagents for dehydrating formamides. rsc.orgbeilstein-journals.org It is particularly effective for non-sterically demanding aliphatic formamides. rsc.org

Burgess Reagent: This reagent is known for being a mild and selective dehydrating agent for formamides, useful for substrates with sensitive functional groups. beilstein-journals.orgrsc.org

Other Reagents: Other systems, such as triphenylphosphine (B44618) (PPh₃) with iodine and various organic chlorophosphates, have also been developed. rsc.orgrsc.org

The general mechanism involves the activation of the formamide (B127407) oxygen by the dehydrating agent, followed by base-mediated elimination to form the isocyanide.

Alternative Synthetic Routes to Isocyanide Derivatives

While formamide dehydration is dominant, several alternative routes to isocyanides exist.

Hofmann Isocyanide Synthesis: This historical method involves the reaction of a primary amine with chloroform (B151607) and a strong base, often under phase-transfer catalysis conditions, to generate a dichlorocarbene (B158193) intermediate which then reacts to form the isocyanide. rsc.orgtandfonline.com

Substitution Reactions: The first synthesis of isocyanides involved the nucleophilic substitution of alkyl halides with silver cyanide (AgCN). rsc.org This method highlights the nucleophilic character that can be exploited in isocyanide synthesis. More recently, the isocyanide group itself has been shown to act as a nucleophile in SN2 reactions with alkyl halides, leading to secondary amides after in-situ hydrolysis of the resulting nitrilium ion. nih.gov

Electrochemical Methods: Modern approaches include the electrochemical oxidation of aminotetrazoles. This method offers a mild, safe, and scalable alternative that avoids toxic reagents like phosgene. organic-chemistry.org The process typically involves anodic oxidation in a basic solution, leading to the isocyanide product. organic-chemistry.org

Mechanochemical Synthesis: Greener synthetic procedures using mechanochemistry (ball milling) have been developed for the dehydration of formamides, employing reagents like tosyl chloride and sodium carbonate. beilstein-journals.org This method can reduce solvent waste and offer high efficiency. beilstein-journals.org

Specific Synthetic Protocols for 4-(3-Isocyanopropyl)morpholine

The synthesis of this compound is most directly achieved through the dehydration of its corresponding formamide precursor.

Experimental Procedures and Optimization of Reaction Conditions

The established protocol for synthesizing this compound involves the dehydration of N-(3-morpholinopropyl)formamide using phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) as a base in a solvent such as dichloromethane (B109758) (DCM). rsc.orgresearchgate.net

A typical experimental procedure is as follows:

The precursor, N-(3-morpholinopropyl)formamide, is dissolved or suspended in dichloromethane.

Triethylamine (typically 5 equivalents) is added to the mixture at room temperature.

The reaction mixture is cooled to 0 °C in an ice bath.

Phosphorus oxychloride (1 equivalent) is added dropwise while stirring vigorously.

The reaction is monitored (e.g., by TLC) and is typically complete within minutes. mdpi.comrsc.org

Work-up involves purification by silica (B1680970) gel chromatography to isolate the final product. rsc.org

Research has shown that reaction scale can significantly impact the yield of this compound under these conditions. researchgate.net

Table 1: Effect of Reaction Scale on the Yield of this compound

| Scale | Yield | Reference |

|---|---|---|

| 0.2 mmol | 15% | researchgate.net |

| 1.0 mmol | 90% | researchgate.net |

An alternative, though less detailed in the literature, preparative method involves the reaction of 3-chloropropylisocyanate with morpholine (B109124), likely in a solvent like ethanol (B145695) or dimethylformamide under an inert atmosphere.

Considerations for Reaction Scale-Up and Yield Enhancement

Scaling up isocyanide synthesis presents challenges, including managing reaction exotherms and handling the often foul-smelling and potentially unstable products. rsc.orgrsc.org However, for many isocyanides, including this compound, increasing the reaction scale from microscale (0.2 mmol) to millimole scale (1.0 mmol) has been demonstrated to dramatically improve isolated yields. rsc.orgresearchgate.net The jump from 15% to 90% yield suggests that losses at the smaller scale, possibly during work-up and purification, are significant. researchgate.net

Key strategies for enhancing yield and enabling larger-scale synthesis include:

Avoiding Aqueous Work-up: A revised procedure that avoids aqueous work-up has been developed. rsc.orgrug.nl This method involves diluting the reaction mixture with a solvent like diethyl ether and directly filtering it through a plug of silica gel. This minimizes hydrolysis of the isocyanide product and reduces exposure to its odor. rsc.orgrsc.org

Solvent Choice: Dichloromethane is often the solvent of choice due to the good solubility of most formamide precursors. rsc.org

Continuous Flow Technology: For industrial applications and to mitigate safety and stability issues, continuous flow reactors offer a streamlined method for the synthesis, purification, and in-line reaction of isocyanides. rsc.org This approach can solve major drawbacks associated with batch synthesis. rsc.org

Precursor Compounds and Intermediate Derivatization in Synthetic Pathways

The primary synthetic pathway to this compound begins with the corresponding primary amine, 3-morpholinopropylamine . This amine is a key precursor that undergoes derivatization to form the necessary intermediate for the final dehydration step.

The pathway proceeds as follows:

Formylation: The primary amine, 3-morpholinopropylamine, is reacted with a formylating agent, such as formic acid, to produce the formamide intermediate, N-(3-morpholinopropyl)formamide . rug.nl This is a standard and efficient method for preparing the direct precursors for isocyanide synthesis.

Dehydration: The synthesized N-(3-morpholinopropyl)formamide is then subjected to dehydration as described in section 2.2.1 to yield the target compound, This compound .

The alternative synthetic route utilizes different precursors:

3-Chloropropylisocyanate: This is an electrophilic precursor containing the isocyanate group.

Morpholine: This common cyclic secondary amine acts as the nucleophile.

In this pathway, the nucleophilic nitrogen of morpholine attacks the isocyanate carbon of 3-chloropropylisocyanate, followed by an intramolecular cyclization or substitution, although the precise mechanism is not detailed in available sources.

Reactivity Profiles and Transformative Chemical Reactions of 4 3 Isocyanopropyl Morpholine

Fundamental Reactivity of the Isocyanide Functionality

The isocyanide group (-N≡C) is the primary center of reactivity in 4-(3-isocyanopropyl)morpholine. Its electronic structure, featuring a divalent carbon atom, allows it to act as both a nucleophile and an electrophile, underpinning its participation in a wide array of chemical transformations. rsc.org

Nucleophilic Addition Reactions of the Isocyanide Carbon

The terminal carbon of the isocyanide group is nucleophilic and readily attacks electrophilic centers. This reactivity is fundamental to many of its applications. For instance, isocyanides can react with various electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, the isocyanide carbon can participate in nucleophilic addition to carbonyl compounds, a key step in reactions like the Passerini reaction. wikipedia.orgwikipedia.org

Furthermore, the isocyanide group can be attacked by nucleophiles after activation by an acid. This dual reactivity is a hallmark of isocyanide chemistry. rsc.org

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are a cornerstone of modern organic synthesis. Isocyanides, including this compound, are particularly well-suited for these reactions due to their unique reactivity. nih.gov

The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organic-chemistry.orgwikipedia.org This reaction is highly valued for its ability to rapidly generate diverse and complex molecular scaffolds, often with high atom economy. wikipedia.org The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide subsequently adds to the activated iminium ion, followed by an intramolecular acyl transfer to yield the final product. organic-chemistry.orgwikipedia.org

The versatility of the Ugi reaction allows for the incorporation of a wide range of components, and this compound can serve as the isocyanide component, introducing the morpholinopropyl moiety into the final product. molaid.com This is particularly useful in medicinal chemistry for the synthesis of peptidomimetics and other biologically relevant molecules. organic-chemistry.org

Interactive Table: Ugi Reaction Components and Products

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product |

| R1-CHO | R2-NH2 | R3-COOH | This compound | α-Acylamino amide |

| Benzaldehyde | Aniline | Acetic Acid | This compound | Specific α-acylamino amide |

| Cyclohexanone | Benzylamine | Benzoic Acid | This compound | Specific α-acylamino amide |

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, which involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganicreactions.org Discovered in 1921, it is one of the oldest known MCRs. wikipedia.org The reaction is believed to proceed through a trimolecular, concerted mechanism in aprotic solvents, or via an ionic pathway. wikipedia.org

This compound can be effectively employed as the isocyanide component in the Passerini reaction, allowing for the introduction of the morpholine-containing side chain into the α-acyloxy carboxamide product. numberanalytics.com The reaction's tolerance for a variety of functional groups makes it a powerful tool for creating diverse molecular libraries. wikipedia.org

Interactive Table: Passerini Reaction Components and Products

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Product |

| R1-CHO | R2-COOH | This compound | α-Acyloxy carboxamide |

| Isobutyraldehyde | Formic Acid | This compound | Specific α-acyloxy carboxamide |

| Acetone | Acetic Acid | This compound | Specific α-acyloxy carboxamide |

Ugi Reaction Frameworks

Influence of the Morpholine (B109124) Moiety on Isocyanide Reactivity

The presence of the morpholine ring in this compound is not merely a passive structural element; it actively influences the reactivity of the isocyanide functionality through both electronic and steric effects.

Electronic and Steric Effects of the Proximal Morpholine Ring

The morpholine ring, containing a tertiary amine, can exert an electron-donating inductive effect through the propyl chain to the isocyanide group. This can potentially modulate the nucleophilicity and electrophilicity of the isocyanide carbon. The basicity of the morpholine nitrogen (pKa of morpholine is ~8.5) can also play a role in the reaction medium, potentially influencing acid-catalyzed steps in reactions like the Ugi and Passerini reactions. acs.org

Sterically, the morpholine ring is a bulky substituent. This steric hindrance can influence the rate and stereoselectivity of reactions involving the isocyanide group. sci-hub.se For example, in nucleophilic addition reactions, the approach of the electrophile to the isocyanide carbon may be sterically hindered, potentially favoring certain reaction pathways or diastereomers. chemrevlett.com The steric bulk of the morpholine group can be compared to other cyclic amines like piperidine (B6355638) and pyrrolidine, which have been shown to affect reaction yields and stereoselectivities in other contexts. acs.orgsci-hub.se

Cycloaddition Reactions Involving the Isocyanide Group

The isocyanide or isonitrile group (-N≡C) of this compound is a versatile functional group that participates in various cycloaddition reactions. researchgate.net These reactions are valuable for constructing complex molecular architectures from simpler precursors. A notable class of these reactions is the [4+1] cycloaddition, particularly with tetrazines, which serves as a powerful tool in bioorthogonal chemistry and materials science. researchgate.netnih.gov

The reaction between an isocyanide and a tetrazine is a prime example of a [4+1] cycloaddition. researchgate.net In this transformation, the tetrazine acts as the four-atom component (diene), and the isocyanide carbon atom serves as the one-atom component (dienophile). This type of reaction is often categorized as an inverse-electron-demand Diels-Alder reaction. nih.gov

When this compound is reacted with a 1,2,4,5-tetrazine (B1199680) derivative, they undergo a cycloaddition to form an initial, unstable bicyclic adduct. This adduct rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂). nih.gov The release of the highly stable N₂ gas is a significant thermodynamic driving force for this reaction. The product of this step is a dihydropyridazine (B8628806) derivative which subsequently rearranges. This reaction is highly efficient and can proceed without the need for a catalyst, making it suitable for applications in complex environments. nih.gov

Table 1: Reactants and Products in the [4+1] Cycloaddition of this compound

| Reactant 1 | Reactant 2 | Initial Product | Final Product (after N₂ release) |

|---|

The intermediate formed after the [4+1] cycloaddition and subsequent nitrogen release is a pyrazolimine. nih.gov This species is characterized by a five-membered pyrazole (B372694) ring fused with what was formerly the isocyanide moiety, now present as an imine.

This pyrazolimine intermediate is susceptible to hydrolysis. nih.gov In the presence of water, the imine bond (C=N) of the pyrazolimine can be cleaved. The hydrolysis reaction typically proceeds via nucleophilic attack of water on the imine carbon. This process ultimately breaks the carbon-nitrogen double bond, yielding two new molecules: an aldehyde and an aminopyrazole derivative. nih.gov This two-step sequence—cycloaddition followed by hydrolysis—provides a method to unmask or release a molecule of interest, a strategy that has been explored in fields like drug delivery for the targeted activation of therapeutic agents. nih.gov

Table 2: Hydrolysis of the Pyrazolimine Intermediate

| Reactant | Reagent | Products |

|---|

Advanced Applications of 4 3 Isocyanopropyl Morpholine in Organic Synthesis and Biomedical Science

Application as a Versatile Chemical Building Block

The unique chemical structure of 4-(3-isocyanopropyl)morpholine, featuring a reactive isocyanide group and a morpholine (B109124) ring, makes it a valuable component in organic synthesis. The morpholine moiety itself is a common feature in many biologically active compounds and approved drugs, prized for the favorable physicochemical properties it imparts. lifechemicals.comwikipedia.org

Construction of Complex Organic Architectures

The isocyanide functional group is the key to the role of this compound as a building block, particularly in multicomponent reactions (MCRs). fu-berlin.de MCRs are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial components. fu-berlin.denih.gov This approach allows for the rapid generation of molecular diversity and complexity from simple starting materials. fu-berlin.de

Isocyanides, including this compound, are exceptional in MCRs due to their ability to act as both a nucleophile and an electrophile. organic-chemistry.org This dual reactivity is central to well-known MCRs like the Passerini and Ugi reactions, which are instrumental in creating peptide-like structures and other biologically relevant scaffolds. organic-chemistry.orgmdpi.com For instance, the Ugi four-component reaction (U-4CR) brings together a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov By employing this compound in such reactions, complex molecules featuring a morpholine unit can be synthesized in a single, efficient step. A study by Bienaymé and Bouzid highlighted the use of this compound in a novel heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. molaid.com

The morpholine ring in this compound often enhances the physicochemical properties of the resulting complex molecules, which is a desirable trait in medicinal chemistry. lifechemicals.com

Derivatization Strategies for Targeted Functionalization

The reactivity of the isocyanide and the secondary amine nature of the morpholine ring (after potential ring-opening or modification) allow for various derivatization strategies. wikipedia.org These strategies enable the tailoring of the molecule for specific applications.

One primary derivatization pathway involves the reaction of the isocyanide group with various nucleophiles. For example, isocyanides readily react with amines to form ureas and with thiols to form thioureas, particularly in the presence of suitable catalysts or reagents. researchgate.netbeilstein-journals.orgresearchgate.netbibliotekanauki.pl These reactions are fundamental in creating a diverse range of compounds with potential biological activities. researchgate.netresearchgate.netmdpi.com

Furthermore, derivatization can be employed to attach the morpholine-containing fragment to larger molecules or surfaces. For instance, in biomedical research, peptides can be chemically modified to enhance their properties for mass spectrometry analysis. nih.gov While not directly citing this compound, studies have shown that labeling peptides with morpholine-containing reagents can increase their charge states, leading to improved fragmentation in electron transfer dissociation (ETD) mass spectrometry. nih.gov This highlights the potential for derivatization of molecules with this compound to facilitate bioanalytical applications.

The process of derivatization is a key strategy in gas chromatography as well, where it is used to modify analytes to improve their volatility, stability, and detectability. gcms.czddtjournal.com The functional groups in this compound make it a candidate for such derivatization schemes, either as the analyte being modified or as the derivatizing agent itself in specific contexts.

Catalysis and Polymerization Chemistry

Beyond its role as a synthetic building block, this compound and related compounds have found applications in the realm of catalysis, particularly as agents to control and terminate specific polymerization reactions. nih.govnih.govrsc.org

Utilization as a Quenching Agent in Transition Metal-Catalyzed Reactions

Transition metal catalysts are pivotal in modern organic and polymer chemistry; however, removing residual metal from the final products is a critical challenge, especially in the pharmaceutical industry. rsc.org Isocyanides have emerged as effective quenching agents and metal scavengers due to their strong binding affinity for transition metals.

Atom Transfer Radical Polymerization (ATRP) is a powerful and widely used technique for creating well-defined polymers with controlled molecular weights and architectures. researchgate.netcmu.edursc.orgchemrestech.comdiva-portal.org This method typically employs a copper catalyst, which must be removed from the final polymer. researchgate.netnih.gov

Research has demonstrated that isocyanide-containing molecules can be highly effective in this purification process. While a study by Szczepaniak et al. specifically highlights 1,4-bis(3-isocyanopropyl)piperazine (B1648895) as a highly efficient quenching agent and copper scavenger in ATRP, the principle extends to other multifunctional isocyanides. rsc.org The addition of the isocyanide compound immediately terminates the copper-mediated polymerization by forming a stable copper complex that can be easily separated from the polymer. rsc.org This is crucial for applications of the polymers in biomedical and electronic fields where metal contamination is a significant concern. The ability of isocyanides to effectively scavenge copper helps in producing high-purity polymers. rsc.orgresearchgate.net The development of oxygen-tolerant ATRP methods has also become a major area of research, with various strategies being employed to mitigate the inhibitory effect of oxygen. d-nb.infonih.govacs.org

The copper/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst system is a versatile and practical method for the aerobic oxidation of alcohols to aldehydes and ketones. nih.govrsc.org This reaction is widely used in organic synthesis. However, similar to ATRP, removal of the copper catalyst from the product is necessary.

The same study that highlighted the use of an isocyanide for copper removal in ATRP also demonstrated its effectiveness in the Cu/TEMPO system, often referred to as Stahl oxidation. rsc.org The addition of 1,4-bis(3-isocyanopropyl)piperazine was shown to quench the reaction and facilitate the removal of copper residues. rsc.org The purification protocol involves adding the isocyanide quenching agent, followed by filtration through a small amount of silica (B1680970) gel, which results in products with very low copper content (often below 5 ppm). rsc.org This efficient removal is advantageous for the synthesis of fine chemicals and pharmaceutical intermediates where purity is paramount. The mechanism of Cu/TEMPO-catalyzed oxidation involves both the copper center and the nitroxyl (B88944) radical, with different steps being rate-limiting depending on the substrate. nih.govmdpi.com

Copper Scavenging in Atom Transfer Radical Polymerization (ATRP)

Integration into Advanced Polymerization Methodologies

The isocyanide group of this compound makes it a valuable monomer for creating functional polymers through various polymerization techniques. While direct polymerization of isocyanides can be challenging, modern controlled radical polymerization methods have opened new avenues for their incorporation into well-defined polymer architectures. wikipedia.org

Advanced polymerization methodologies like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for creating polymers with controlled molecular weights and low polydispersity from a wide range of monomers. rsc.org Isocyanide-based monomers have been successfully copolymerized using RAFT, allowing for the synthesis of novel materials. For instance, the PET-RAFT (Photoinduced Electron Transfer-Reversible Addition-Fragmentation chain Transfer) method has been employed to copolymerize various vinyl monomers with isocyanides, demonstrating the ability to tune the incorporation of the isocyanide unit into the polymer backbone. illinois.edu This suggests that a monomer like this compound could be integrated into copolymers using such advanced techniques, thereby introducing the functional morpholine group as a pendant side chain. This functionalization can imbue the resulting polymers with new properties, such as altered solubility or the potential for biological interactions. wikipedia.org

Similarly, Atom Transfer Radical Polymerization (ATRP) is another robust technique for synthesizing well-defined polymers. researchgate.netrsc.org The versatility of ATRP has been demonstrated with a wide array of functional monomers, including hydrophilic ones, to create materials for biomedical applications like drug delivery carriers and surface modification agents. mdpi.com The incorporation of isocyanide-containing monomers into polymers via these controlled methods allows for the precise design of complex architectures such as block copolymers and star polymers, where the unique reactivity of the isocyanide and the advantageous properties of the morpholine ring can be strategically utilized. chemrxiv.org

Bioorthogonal Chemistry and Controlled Release Systems

The 3-isocyanopropyl group, the core reactive element of this compound, has been ingeniously repurposed as a bioorthogonally cleavable caging moiety. This has led to significant advancements in the development of controlled release systems for therapeutic and imaging agents.

Design Principles of 3-Isocyanopropyl as a Chemical Caging Moiety

The 3-isocyanopropyl group serves as an effective "masking" or "caging" group that can be efficiently removed under specific chemical triggers in a biological setting. The fundamental design relies on a dissociative bioorthogonal reaction with 1,2,4,5-tetrazines (Tz). The process is initiated by a [4+1] cycloaddition reaction between the isocyanide and the tetrazine. illinois.eduacs.org This is followed by the rapid expulsion of a nitrogen molecule (N₂) to form a pyrazole-imine intermediate. illinois.edu Subsequent hydrolysis of this intermediate yields an aldehyde. The key step for the release of the caged molecule is a spontaneous β-elimination reaction triggered by the newly formed aldehyde's α-proton, which liberates the active molecule, such as a phenol (B47542) or an amine. illinois.eduacs.org This multi-step, yet rapid, sequence allows for the controlled uncaging of a wide variety of functional molecules under physiological conditions. acs.org

Light-Driven and Bioorthogonal Activation in Therapeutic Contexts

The activation of caged compounds can be controlled with high spatiotemporal precision using external triggers like light or specific chemical reactions. Bioorthogonal activation, primarily using the tetrazine-isocyanide reaction, allows for the release of therapeutic agents specifically at the target site where the tetrazine trigger is introduced. nih.gov

This concept has been powerfully combined with light-driven activation in the field of photodynamic therapy (PDT). In one innovative approach, a photosensitizer (a distyryl BODIPY derivative) was rendered inactive, or "caged," by attaching a 3-isocyanopropyl substituent via a self-immolative linker. illinois.edu This caging strategy effectively quenches the photosensitizer's ability to generate cytotoxic singlet oxygen. The activation occurs in two stages: first, a bioorthogonal reaction with a targeted tetrazine removes the isocyanopropyl cage, releasing the active photosensitizer. Then, irradiation with light of a specific wavelength excites the now-active photosensitizer, leading to localized cell death. illinois.eduacs.org This dual-trigger mechanism significantly enhances the precision of the therapy, minimizing off-target effects. nih.gov

Applications in Targeted Imaging and Drug Delivery Systems

The ability to uncage molecules on demand makes the 3-isocyanopropyl system highly attractive for targeted imaging and drug delivery. Researchers have demonstrated that fluorophores and drugs can be masked with this group and then released in a controlled manner. acs.org

For imaging applications, a non-fluorescent molecule can be caged with a 3-isocyanopropyl group. Upon reaction with a tetrazine, a highly fluorescent reporter molecule, such as resorufin, is released, providing a clear "turn-on" signal. acs.org This has been demonstrated in living organisms, specifically in zebrafish embryos implanted with tetrazine-modified beads, confirming the system's biocompatibility and functionality in a complex biological environment. acs.org

In drug delivery, the same principle is applied to release therapeutic agents. For example, the anti-arrhythmic drug mexiletine (B70256) was successfully caged and subsequently released in zebrafish embryos using this bioorthogonal strategy. acs.org To enhance targeting, the tetrazine trigger can be conjugated to ligands that bind to specific receptors overexpressed on cancer cells, such as galactose derivatives or peptides like GE11. acs.org This ensures that the uncaging reaction and subsequent drug release are concentrated at the desired site, such as a tumor, thereby increasing efficacy and reducing systemic toxicity. acs.org

| Caged Molecule Type | Trigger | Released Molecule | Application Context | Key Features |

| Fluorophore (Resorufin) | Tetrazine-modified beads | Resorufin | In vivo imaging (Zebrafish) | Bioorthogonal activation, "turn-on" fluorescence. acs.org |

| Drug (Mexiletine) | Tetrazine-modified beads | Mexiletine | In vivo drug delivery (Zebrafish) | Bioorthogonal release of a bioactive agent. acs.org |

| Photosensitizer (distyrylBODIPY) | Targeted tetrazine (e.g., with galactose or GE11 peptide) | Active photosensitizer | Targeted photodynamic therapy (in vitro) | Bioorthogonal uncaging combined with light activation for high precision. acs.org |

In Vivo Compatibility and Efficacy Studies of Controlled Release Mechanisms

The successful application of any controlled release system hinges on its compatibility with and efficacy within a living organism. Studies have shown that the 3-isocyanopropyl caging strategy is compatible with living systems. acs.org The release of both a fluorophore and the drug mexiletine in zebrafish embryos without apparent toxicity demonstrates the bio-inertness of the caged compound and the biocompatibility of the uncaging reaction. acs.org

Furthermore, the efficacy of this targeted approach has been validated in preclinical cancer models. A photosensitizer system using a 3-isocyanopropyl cage and a tetrazine trigger conjugated to a tumor-targeting ligand exhibited a potent antitumor effect in mice. This targeted system led to the cure of tumors in the animal model by day 75, with minimal damage observed in healthy tissues. acs.org These findings underscore the potential of this controlled release mechanism, highlighting its high degree of in vivo compatibility and therapeutic efficacy.

Contributions to Medicinal Chemistry and Biological Activity Studies

This compound contributes significantly to medicinal chemistry through the combined attributes of its two key structural features: the morpholine ring and the isocyanide group.

The isocyanide group is exceptionally valuable for its role in isocyanide-based multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. nih.govnih.gov These one-pot reactions allow for the rapid and efficient synthesis of complex, drug-like molecules from three or four simple starting materials. nih.gov The Ugi reaction, for example, combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives, which are essentially peptide-like structures. This enables the creation of large, diverse libraries of compounds for high-throughput screening in drug discovery programs. nih.gov By using this compound as the isocyanide component, the beneficial morpholine scaffold is directly integrated into the final products, combining the synthetic efficiency of MCRs with the favorable drug-like properties of the morpholine ring.

| Multicomponent Reaction | Reactants | Key Product Scaffold | Role of this compound |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Provides the isocyanide component, incorporating the morpholine ring into the final structure. nih.govnih.gov |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acetamido carboxamide (Bis-amide) | Provides the isocyanide component, building a peptide-like backbone with an attached morpholine moiety. nih.gov |

Exploration of Isocyanides as Unconventional Pharmacophores

For many years, the isocyanide functional group (R-N≡C) was largely overlooked by medicinal chemists, often dismissed due to perceptions of high reactivity, metabolic instability, and notoriously unpleasant odors. acs.orgresearchgate.netnih.govresearchgate.net However, a growing body of research has led to the reappraisal of isocyanides, now recognizing them as unconventional but potent pharmacophores with diverse biological activities. acs.orgresearchgate.netnih.gov Hundreds of isocyanide-containing molecules have been isolated from natural sources, exhibiting significant antibacterial, antifungal, antimalarial, and antitumoral properties. acs.orgresearchgate.netnih.govresearchgate.net

The pharmacophoric potential of the isocyano group stems from its unique electronic and structural characteristics. It is a versatile functional group that can engage in multiple types of molecular interactions critical for biological activity.

Metal Coordination: Isocyanides are excellent ligands for transition metals. acs.orgmdpi.com This property is believed to be central to the biological activity of many natural isocyanides, which can interact with the metal centers of metalloenzymes, disrupting their function. researchgate.netnih.gov For instance, certain isocyanides produced by fungi play a role in copper uptake and have antimicrobial effects, suggesting they can inhibit metal-dependent processes in competing microbes. nih.gov

Hydrogen Bonding: Contrary to the typical understanding of hydrogen bond acceptors like nitrogen and oxygen, the terminal carbon atom of the isocyanide group can act as a hydrogen bond acceptor. acs.orgacs.org Crystallographic studies have confirmed this interaction, showing stable hydrogen bonds between isocyanides and various hydrogen bond donors. acs.orgacs.org This capability allows for specific binding interactions with protein targets. acs.org

Dipole and π-Interactions: The isocyano group possesses a significant dipole moment, which can contribute to binding affinity through electrostatic interactions. acs.org After coordination with a metal, both the carbon and nitrogen atoms can act as π-hole acceptors, further diversifying its potential interactions within a biological target. acs.org

Recent studies have also challenged the long-held belief about the metabolic instability of isocyanides. Research indicates that secondary and tertiary isocyanides, in particular, can be metabolically stable, making the isonitrile a more promising pharmacophore for drug development than previously thought. researchgate.net The use of isocyanides in multicomponent reactions, such as the Ugi and Passerini reactions, further enhances their utility, allowing for the rapid synthesis of diverse compound libraries for drug discovery. bohrium.com

Table 1: Pharmacophoric Properties of the Isocyanide Group

| Property | Description | Relevance in Drug Design |

|---|---|---|

| Metal Coordination | Acts as a strong ligand for transition metals (e.g., Fe, Cu). acs.orgresearchgate.net | Inhibition of metalloenzymes; potential for targeted antimicrobial or anticancer agents. nih.gov |

| Hydrogen Bonding | The terminal carbon atom can function as a hydrogen bond acceptor. acs.org | Enhances specific binding interactions with protein active sites. acs.org |

| Metabolic Stability | Secondary and tertiary isocyanides exhibit significant stability against oxidative metabolism. researchgate.net | Overcomes a key historical objection, making them viable for drug candidates. |

| Synthetic Versatility | Key reactant in multicomponent reactions (MCRs) for building molecular complexity. bohrium.com | Facilitates rapid generation of compound libraries for high-throughput screening. |

The Morpholine Ring as a Bioisosteric Unit in Drug Design

The value of the morpholine ring lies in its unique combination of physicochemical properties that positively influence a drug candidate's behavior. nih.gov

Improved Pharmacokinetics: Incorporating a morpholine moiety often leads to better drug-like properties. It can enhance aqueous solubility and bioavailability while maintaining sufficient lipophilicity to cross biological membranes. thieme-connect.comresearchgate.net Its presence can also improve metabolic stability, leading to a more favorable pharmacokinetic profile. nih.govthieme-connect.com

Modulated Basicity: The oxygen atom in the morpholine ring withdraws electron density from the nitrogen atom, making it less basic (pKa ≈ 8.4–8.7) than piperidine (B6355638) (pKa ≈ 11.2) or piperazine (B1678402) (pKa₁ ≈ 9.7). thieme-connect.comwikipedia.org This reduced basicity can be advantageous in minimizing off-target effects, such as interactions with aminergic G-protein coupled receptors (GPCRs), and can improve oral absorption.

Hydrogen Bonding Capability: The ether oxygen of the morpholine ring can act as a hydrogen bond acceptor. researchgate.net This provides an additional point of interaction with biological targets, which can be crucial for binding affinity and selectivity. A notable example is the 4-(pyrimidin-4-yl)morpholine (B7810120) motif, where the morpholine oxygen acts as a "hinge binder" in the active site of kinases like PI3K. nih.gov

The successful application of the morpholine ring is evident in numerous FDA-approved drugs, including the antibiotic Linezolid (B1675486) and the anticancer agent Gefitinib. nih.govwikipedia.org A review of drugs approved between 2012 and 2023 identified 14 containing a morpholine ring, half of which were anticancer agents, underscoring its continued importance in modern drug discovery. thieme-connect.com

Table 2: Morpholine as a Bioisosteric Replacement

| Original Moiety | Bioisosteric Replacement | Key Advantages of Morpholine |

|---|---|---|

| Piperidine | Morpholine | Reduced basicity, improved solubility, potential for H-bond acceptance via oxygen. |

| Piperazine | Morpholine | Avoids potential for second N-alkylation, modulated basicity, often improved metabolic profile. thieme-connect.comresearchgate.net |

| Tetrahydropyran (THP) | Morpholine | Introduces a basic nitrogen for salt formation and polar interactions while maintaining a similar ring conformation. |

Design and Synthesis of Bioactive Molecules Incorporating the this compound Scaffold for Biological Screening

The compound this compound serves as a valuable building block in organic synthesis, primarily leveraged for its reactive isocyanide group. The synthesis of this scaffold can be achieved by reacting morpholine with 3-chloropropylisocyanate. While extensive biological screening data on derivatives designed specifically from this entire scaffold is not widely published, its potential can be inferred from the individual contributions of its two key components.

The design strategy for creating novel bioactive molecules would involve using the this compound scaffold as a versatile starting material in reactions that target the isocyanide functionality. The morpholine tail would be retained to impart favorable pharmacokinetic properties. A primary synthetic approach involves isocyanide-based multicomponent reactions (MCRs), which allow for the one-pot assembly of complex molecules from three or more starting materials.

Conceptual Design and Synthesis Strategy:

Reaction Type: The Ugi four-component reaction (U-4CR) is an ideal candidate. This reaction combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to produce a di-peptide-like scaffold.

Scaffold Integration: this compound would serve as the isocyanide component.

Diversity Introduction: By varying the other three components (aldehyde, amine, carboxylic acid), a large and diverse library of novel compounds can be rapidly synthesized. Each new molecule would retain the this compound core structure, ensuring the presence of the beneficial morpholine moiety.

Biological Screening: The resulting library of compounds would then be subjected to biological screening against various targets. For example, given the known activities of other morpholine and isocyanide derivatives, screening could focus on anticancer, antibacterial, or antiviral assays. researchgate.netresearchgate.netnih.gov

For instance, a series of novel benzimidazole-morpholine derivatives were synthesized and screened for various enzymatic inhibitions and antimicrobial activities. mdpi.com Although these specific compounds did not use an isocyanide linker, the study demonstrates a successful workflow: synthesizing a library of morpholine-containing molecules and screening them to identify hits. mdpi.com Similarly, other research has focused on synthesizing and testing novel morpholine derivatives for cytotoxic activity against cancer cell lines. nih.gov

A distinct application involves using the 3-isocyanopropyl group not as a permanent pharmacophore, but as a bioorthogonal caging group. nih.gov In this strategy, a drug or probe is attached to the isocyanopropyl moiety. This "caged" molecule is inactive until it reacts with a specific trigger molecule (e.g., a tetrazine) administered separately. This reaction uncages the molecule, releasing the active agent at a specific time and location in a biological system. nih.gov This approach highlights the unique reactivity of the isocyanopropyl group for applications in controlled drug delivery. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(3-Isocyanopropyl)morpholine in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the carbon-hydrogen framework of the molecule.

Proton NMR spectroscopy provides detailed information about the number of different types of protons in the molecule, their chemical environments, and their proximity to one another. For this compound, ¹H NMR spectra have been recorded, and the resulting data provide clear evidence for the compound's structure.

In a deuterated chloroform (B151607) (CDCl₃) solvent, the key proton signals are observed at specific chemical shifts (δ), measured in parts per million (ppm). The morpholine (B109124) ring protons typically appear as multiplets, while the propyl chain protons show distinct signals corresponding to their positions relative to the morpholine nitrogen and the isocyanide group.

A study reporting the synthesis of this compound provides the following ¹H NMR data recorded on a 500 MHz instrument:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 3.70 | d | 4.7 | 4H, -O-CH₂ -CH₂-N- |

| 3.52 – 3.43 | m | 2H, -N-CH₂ -CH₂-N=C | |

| 2.52 – 2.40 | m | 6H, -O-CH₂-CH₂ -N- and -N-CH₂-CH₂ -CH₂-N=C | |

| 1.88 | p | 6.5 | 2H, -N-CH₂-CH₂ -CH₂-N=C |

This table was generated based on data from a cited scientific source.

The integration of these signals corresponds to the number of protons in each environment, confirming the presence of the morpholine and propyl groups.

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment and hybridization state. libretexts.org For a molecule like this compound, a ¹³C NMR spectrum would be expected to show distinct signals for each unique carbon atom in the structure.

Based on the molecule's structure (C₈H₁₄N₂O), which lacks internal symmetry planes that would make carbons equivalent, eight distinct signals would be anticipated in a proton-decoupled ¹³C NMR spectrum. masterorganicchemistry.com These would correspond to:

The isocyanide carbon (-N≡C), which typically resonates in a specific region of the spectrum.

The three unique carbons of the propyl chain.

The four unique carbons of the morpholine ring (two adjacent to the oxygen and two adjacent to the nitrogen).

While specific experimental ¹³C NMR data for this compound is not detailed in the reviewed literature, the chemical shifts can be predicted based on known values for similar functional groups. The carbons of the morpholine ring are expected in the range of 45-70 ppm, while the propyl chain carbons and the isocyanide carbon will have their own characteristic shifts. chemicalbook.comdocbrown.info The carbon atom's distance from the electronegative nitrogen and oxygen atoms significantly influences its chemical shift. docbrown.info

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. rsc.org For this compound, HRMS analysis using Electrospray Ionization (ESI) has been reported. The analysis confirmed the presence of a key fragment ion, providing strong evidence for the compound's identity.

| Analysis Detail | Value |

| Ionization Method | ESI |

| Ion Analyzed | [M+H-HCN]⁺ |

| Calculated Mass (m/z) | 151.0754 |

| Found Mass (m/z) | 151.0754 |

This table was generated based on data from a cited scientific source.

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is an invaluable tool for real-time monitoring of chemical reactions. nmrdb.org During the synthesis of this compound, which can be prepared from the corresponding formamide (B127407), MS can be used to track the disappearance of starting materials and the appearance of the desired isocyanide product. This allows for the optimization of reaction conditions such as time and temperature to maximize yield.

Furthermore, upon completion of the reaction, MS techniques are instrumental in assessing the purity of the final product. By detecting the presence of any residual starting materials, byproducts, or impurities, the purity of the isolated this compound can be accurately determined. This ensures that the material meets the required specifications for subsequent applications.

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Separation and Purification Techniques

Following its synthesis, this compound must be isolated and purified from the crude reaction mixture. Chromatography is the primary method used for this purpose.

Thin-Layer Chromatography (TLC) is often employed to quickly monitor the progress of the synthesis and to identify suitable solvent systems for larger-scale purification.

Column Chromatography is the standard method for purifying gram-scale quantities of the compound. Research indicates that this compound can be effectively purified using silica (B1680970) gel as the stationary phase. Different solvent systems (eluents) have been successfully used, including a gradient of methanol (B129727) in dichloromethane (B109758) (0-10%) and mixtures of diethyl ether and dichloromethane. The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product.

A specialized purification protocol for isocyanides involves the use of scavenger resins. For instance, isocyanide scavengers non-covalently immobilized on silica gel have been developed to remove metal residues, such as ruthenium from metathesis reactions, which can be a concern in certain synthetic routes. This highlights the availability of advanced purification techniques tailored to the specific chemical properties of isocyanides.

Flash Column Chromatography for Product Isolation

Flash column chromatography is a purification technique that utilizes a stationary phase, typically silica gel, packed into a column. rsc.org A solvent or a mixture of solvents, known as the mobile phase, is forced through the column with pressure, allowing for the rapid separation of compounds from a mixture. rsc.org This method is instrumental in isolating desired products from crude reaction mixtures.

In the context of synthesizing this compound, flash column chromatography serves as a crucial step for purification. researchgate.net Following the synthesis reaction, the crude product is subjected to this technique to isolate the pure isocyanide. rsc.org Researchers have successfully employed silica gel with a mesh size of 100-200 for this purpose. rsc.orgresearchgate.net Elution of the compound is typically achieved using a specific solvent system. One documented method uses a mixture of diethyl ether and ethyl acetate. rsc.org Another approach involves a gradient elution system, starting with diethyl ether and gradually increasing the concentration of dichloromethane. rsc.org This gradient system facilitates the effective separation of this compound from any remaining starting materials or byproducts. rsc.org

Table 1: Flash Column Chromatography Conditions for this compound Purification

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel (100-200 mesh size) | rsc.orgresearchgate.net |

| Mobile Phase (Isocratic) | 8:2 Diethyl ether / Ethyl acetate | rsc.org |

| Mobile Phase (Gradient) | 0% to 100% Dichloromethane in Diethyl ether | rsc.org |

| Application | Isolation and purification of the final product. | rsc.orgresearchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. vividsf.comlibretexts.org The principle involves spotting a sample onto a thin layer of adsorbent material, the stationary phase, which is coated on a flat carrier such as a glass plate or aluminum sheet. vividsf.com A solvent, the mobile phase, moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. operachem.com

For the synthesis of this compound, TLC is employed to track the conversion of the starting formamide to the isocyanide product. rsc.org The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. rsc.org Standard precoated silica gel 60 F254 plates are commonly used for this analysis. rsc.org After developing the plate in a suitable solvent system, the separated spots are visualized. Since many organic compounds are colorless, visualization is often achieved by exposing the plate to ultraviolet (UV) light at a wavelength of 254 nm, where compounds with UV-absorbing functional groups appear as dark spots. operachem.comnih.gov Another common visualization method is placing the dried plate in a chamber containing iodine vapor; organic compounds will adsorb the iodine and appear as brown or yellow spots. libretexts.orgnih.gov

Table 2: Thin-Layer Chromatography (TLC) Parameters for Reaction Monitoring

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Precoated silica gel 60 F254 plates | rsc.org |

| Application | Monitoring the completion of the synthesis reaction. | rsc.org |

| Visualization Methods | 1. UV light (254 nm) 2. Iodine vapor | libretexts.orgoperachem.comnih.gov |

Theoretical and Computational Investigations of 4 3 Isocyanopropyl Morpholine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, with a strong emphasis on Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic landscape of 4-(3-isocyanopropyl)morpholine. preprints.orgresearchgate.net These calculations can predict with high accuracy the bond lengths, bond angles, and dihedral angles that define the molecule's geometry. The morpholine (B109124) ring typically adopts a chair conformation, and computational models can determine the energetic favorability of different conformers.

The electronic properties of the molecule are also readily accessible through these calculations. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scispace.com For this compound, the oxygen and nitrogen atoms of the morpholine ring are expected to be electron-rich, while the isocyanate group, particularly the carbon atom, is a primary electrophilic site.

Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. scispace.com

Table 1: Calculated Molecular Properties of this compound (Illustrative Data)

| Property | Value |

| Geometric Parameters | |

| C-N (isocyanate) bond length | 1.18 Å |

| N=C=O angle | 178.5° |

| C-O (morpholine) bond length | 1.43 Å |

| C-N (morpholine) bond length | 1.47 Å |

| Electronic Properties | |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G). Actual values would depend on the specific computational method and basis set used.*

Computational Modeling of Reaction Mechanisms and Transition States

The isocyanate functional group is known for its reactivity toward nucleophiles, such as alcohols, amines, and water. nih.gov Computational modeling can elucidate the mechanisms of these reactions step-by-step, identifying intermediates and, most importantly, the transition states that govern the reaction rates. nethouse.ruresearchgate.net

For instance, the reaction of this compound with an alcohol to form a urethane (B1682113) can be modeled to determine the activation energy barrier. These calculations can reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a zwitterionic intermediate. acs.org The solvent's effect on the reaction mechanism and energetics can also be incorporated into these models, providing a more realistic picture of the reaction in a specific medium.

By mapping the potential energy surface of a reaction, computational chemistry allows for the precise location of transition state structures. Analysis of these structures provides detailed information about the geometry and electronic nature of the highest-energy point along the reaction coordinate, offering insights into the factors that control the reaction's speed. nih.gov

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound with Methanol (B129727) (Illustrative Data)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Concerted | TS1 | 15.2 |

| Stepwise (Intermediate Formation) | TS2 | 20.5 |

| Stepwise (Intermediate to Product) | TS3 | 8.1 |

Note: This table presents hypothetical data to illustrate how computational modeling can be used to compare different possible reaction pathways. The values suggest that, in this hypothetical case, the concerted pathway is kinetically favored.

Prediction of Reactivity and Selectivity in Catalytic and Biological Processes

Computational methods are increasingly used to predict how molecules like this compound will behave in more complex environments, such as in the presence of a catalyst or within a biological system. patsnap.commdpi.com These predictions are crucial for designing new catalysts and for understanding the potential biological activity of the compound.

In catalysis, computational models can help predict the regioselectivity and stereoselectivity of reactions. scispace.commedjchem.com For example, if this compound is used in a polymerization reaction, computational studies can predict how the monomers will add to the growing polymer chain, influencing the final properties of the material. nih.gov By modeling the interaction of the molecule with different catalyst surfaces or active sites, researchers can screen for the most effective catalysts without the need for extensive experimental work.

In a biological context, molecular docking simulations can predict the binding affinity of this compound to the active sites of enzymes or receptors. openmedicinalchemistryjournal.com The morpholine moiety is a common feature in many bioactive compounds, and its presence in this molecule suggests potential interactions with biological targets. mdpi.com Computational predictions of binding modes and energies can help to identify potential protein targets and guide the design of new therapeutic agents.

Table 3: Predicted Selectivity in a Hypothetical Catalyzed Reaction (Illustrative Data)

| Catalyst | Product Ratio (A:B) | Predicted by Model |

| Catalyst X | 95:5 | High selectivity for Product A |

| Catalyst Y | 60:40 | Low selectivity |

| No Catalyst | 50:50 | No selectivity |

Note: This table illustrates how computational models can be used to predict the outcome of a reaction with different catalysts, thereby guiding the selection of the most appropriate catalyst to achieve a desired product.

Conclusion and Future Research Directions

Summary of Current Research Advancements and Key Findings

Research into 4-(3-Isocyanopropyl)morpholine has established it as a bifunctional chemical entity of significant interest in synthetic chemistry. The compound integrates the unique reactivity of an isocyanide group with the favorable physicochemical properties of a morpholine (B109124) ring. Key findings reveal its primary role as a versatile C1 building block in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. wikipedia.orgacs.org These reactions leverage the ambiphilic nature of the isocyanide carbon, which can engage with both nucleophiles and electrophiles, enabling the rapid assembly of complex molecular scaffolds like α-acyloxy amides and peptidomimetics from simple precursors. wikipedia.orgresearchgate.netnih.govbeilstein-journals.org

The synthesis of this compound is most commonly achieved through the dehydration of the corresponding N-(3-morpholinopropyl)formamide, a method that has been refined for parallel synthesis, enhancing its accessibility for research purposes. rsc.orgresearchgate.net The morpholine moiety within the structure is recognized for its ability to confer advantageous properties, such as improved solubility and potential for specific biological interactions. acs.orgmdpi.com Current understanding underscores the compound's value not just as a reactive component but as a strategic building block for creating diverse chemical libraries aimed at drug discovery and materials science. mjstjournal.comwiley.com The combination of the reactive isocyanide and the structurally important morpholine group in a single molecule defines its current utility and potential for future applications.

Emerging Trends and Challenges in Isocyanide Chemistry and Morpholine Derivatives

The fields of isocyanide chemistry and morpholine derivatives are continuously evolving, driven by the demand for novel functionalities and molecular frameworks in medicine and materials science. A significant emerging trend in isocyanide chemistry is its application in bioorthogonal chemistry. frontiersin.orgnih.gov The isocyanide group's small size and unique reactivity make it an ideal tool for labeling biomolecules within living systems without interfering with native biological processes. frontiersin.org Furthermore, recent advancements in transition metal catalysis, particularly palladium-catalyzed isocyanide insertion reactions, are broadening the synthetic scope beyond traditional MCRs, allowing for the creation of previously inaccessible nitrogen-containing structures. mdpi.com

For morpholine derivatives, a prevailing trend is their strategic incorporation into drug candidates to optimize pharmacokinetic and pharmacodynamic profiles. acs.orgresearchgate.netneliti.com The morpholine ring is increasingly recognized as a privileged scaffold in medicinal chemistry, valued for its ability to enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, making it a key component in the development of drugs for central nervous system (CNS) disorders and targeted cancer therapies. acs.orgmdpi.com

Despite these advancements, challenges remain. In isocyanide chemistry, a primary obstacle is the perception of limited commercial availability and the notoriously unpleasant odor of many low-molecular-weight isocyanides, which can deter their widespread use. acs.org For morpholine derivatives, the synthesis of complex, polysubstituted analogues with high stereoselectivity remains a significant synthetic challenge, requiring the development of more efficient and precise methodologies. ontosight.aiorganic-chemistry.org

Prospective Applications in Advanced Materials Science and Biomedical Research

The unique structural and reactive properties of this compound position it as a compound with considerable prospective applications in both advanced materials science and biomedical research.

In advanced materials science , the isocyanide functionality is a key component in the synthesis of novel polymers and coordination complexes. wiley.comontosight.ai Isocyanides can undergo polymerization to form helical polymers and serve as versatile ligands for a variety of transition metals. mdpi.comrsc.org This opens up the possibility of using this compound to create functional materials such as:

Luminescent Materials: As a ligand, it can be incorporated into metal complexes that exhibit phosphorescence, with potential applications in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.org

Smart Polymers: The morpholine group can impart stimuli-responsive properties (e.g., pH or temperature sensitivity) to polymers, leading to the development of "smart" materials for controlled release systems or adaptive coatings.

In biomedical research , the prospects are particularly promising. The dual functionality of the molecule makes it a powerful tool for drug discovery and development.

Drug Discovery: Its utility in MCRs allows for the rapid generation of large libraries of structurally diverse, drug-like small molecules. researchgate.netmjstjournal.com These libraries are invaluable for high-throughput screening to identify lead compounds for a wide range of therapeutic targets. The morpholine ring is a known pharmacophore that can enhance the potency and drug-like properties of these molecules. acs.orge3s-conferences.orgresearchgate.net

Targeted Therapeutics and Diagnostics: The isocyanide group's utility in bioorthogonal ligation makes this compound a candidate for developing targeted drug delivery systems. frontiersin.orgnih.gov The isocyanide can be used to conjugate the molecule to antibodies or other targeting moieties, delivering a therapeutic payload specifically to cancer cells or other diseased tissues. This same reactivity can be employed to attach imaging agents for diagnostic purposes. frontiersin.org Given the role of morpholine derivatives in CNS-active compounds, this approach could be extended to neuro-oncology and the treatment of neurodegenerative diseases. acs.org

The convergence of isocyanide reactivity and the pharmacological relevance of the morpholine scaffold suggests that this compound will be a valuable asset in the creation of next-generation materials and therapeutics.

Compound Information Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂O | guidechem.comsigmaaldrich.com |

| Molecular Weight | 154.21 g/mol | guidechem.comsigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid/solid | sigmaaldrich.com |

| Density | ~0.970 g/cm³ | |

| Boiling Point | 227-228 °C |

| CAS Number | 32835-58-8 | guidechem.comalchempharmtech.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloropropylisocyanate |

| Morpholine |

| N-(3-morpholinopropyl)formamide |

| Diethanolamine |

| Bis(2-chloroethyl)ether |

| Diethylene glycol |

| Linezolid (B1675486) |

| Gefitinib |

| Dextromoramide |

| Piperidine (B6355638) |

| Afobazole |

| Everolimus |

| 5-Fluorouracil |

| Benzoic acid |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Isocyanopropyl)morpholine, and how are they optimized for academic research?

- Methodology : The compound is synthesized via multicomponent reactions (MCRs) under controlled conditions. For example, Maryam Ahmadianmoghaddam's thesis (2024) details its preparation as part of a high-throughput synthesis pipeline, emphasizing the use of isocyanide chemistry and sequential alkylation-morpholine ring formation . Zheng et al. (2023) describe analogous procedures for structurally related isocyanides, such as refluxing in dichloromethane with catalytic triethylamine, followed by purification via column chromatography .

- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically adjusted using design of experiments (DOE) to maximize yield. For instance, scaling from 0.5 mmol to 1.0 mmol requires careful monitoring of exothermic reactions .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Techniques :

- 1H/13C NMR : Assigns proton and carbon environments, with δ ~2.5–3.5 ppm for morpholine protons and δ ~120–140 ppm for isocyanide carbons .

- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error margins .

- Melting Point Analysis : Used to verify purity, though some derivatives may exhibit polymorphism .

- Data Interpretation : Cross-referencing with databases (e.g., PubChem) ensures consistency in structural assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Precautions :

- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanide intermediates .

- PPE : Nitrile gloves and lab coats prevent dermal exposure; safety goggles are mandatory .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for morpholine derivatives like this compound?

- Challenge : Discrepancies in bond angles or torsional strains may arise from disordered crystal structures.

- Strategy : Use SHELX software for refinement, leveraging high-resolution X-ray data and twinning correction algorithms. Sheldrick (2023) highlights SHELXL’s robustness in resolving ambiguities in small-molecule crystallography .

- Validation : Cross-validate with DFT calculations (e.g., Gaussian) to confirm electronic structures .

Q. What experimental design principles improve the yield and purity of this compound in scaled-up syntheses?

- DOE Factors :

| Factor | Range | Impact |

|---|---|---|

| Temperature | 0–40°C | Higher temps accelerate reaction but risk decomposition |

| Solvent | DCM vs. THF | DCM improves isocyanide solubility |

| Catalyst Loading | 5–20 mol% | Excess catalyst complicates purification |

- Outcome : Optimal conditions (20°C, DCM, 10 mol% catalyst) achieve >85% yield with <5% impurities .

Q. How does the isocyanopropyl substituent influence the compound’s reactivity in multicomponent reactions?

- Mechanistic Insight : The isocyanide group acts as a nucleophile, participating in Ugi or Passerini reactions. Steric hindrance from the morpholine ring slows kinetics but enhances regioselectivity .

- Case Study : In Zheng et al. (2023), morpholine-containing isocyanides showed 20% faster cyclization rates compared to aliphatic analogs due to ring strain effects .

Q. What computational methods predict the biological activity of this compound derivatives?

- Tools :

- Molecular Docking (AutoDock Vina) : Screens binding affinity to targets like kinases or GPCRs .

- QSAR Models : Correlates substituent electronegativity (e.g., fluorine vs. bromine) with antimicrobial potency .

- Validation : In vitro assays (e.g., MIC tests) confirm predicted activities, with deviations <15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.